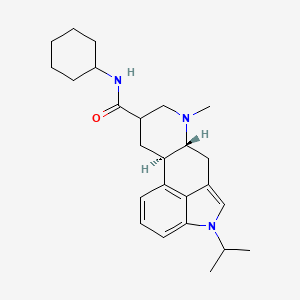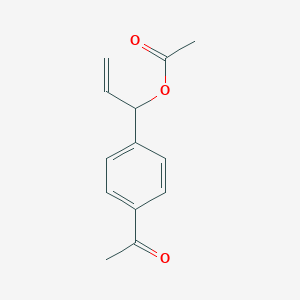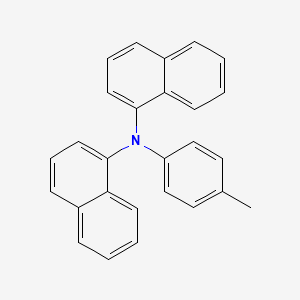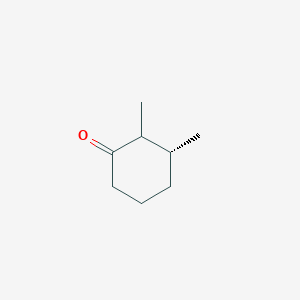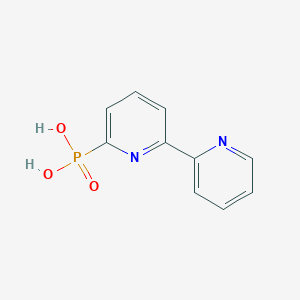
2,2'-Bipyridine-6-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine-6-phosphonic acid is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is notable for its ability to coordinate with metal ions, making it a valuable ligand in various chemical processes. Its unique structure, featuring a phosphonic acid group, enhances its binding properties and broadens its application spectrum in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine-6-phosphonic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This technique uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method employs organozinc compounds and halopyridines with a palladium catalyst.
Industrial Production Methods: Industrial production of 2,2’-Bipyridine-6-phosphonic acid often utilizes scalable versions of the above-mentioned coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bipyridine-6-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydrobipyridine derivatives.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various bipyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,2’-Bipyridine-6-phosphonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science.
Biology: The compound is used in the design of metal-based drugs and diagnostic agents.
Medicine: Its metal complexes are explored for therapeutic applications, including anticancer and antimicrobial agents.
Industry: It is utilized in the development of dye-sensitized solar cells and other electronic devices.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine-6-phosphonic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The phosphonic acid group enhances the stability and solubility of the metal complexes, making them more effective in their respective applications .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the phosphonic acid group, resulting in different binding properties.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination behavior.
2,2’-Bipyridine-6,6’-dicarboxylic acid: Contains carboxylic acid groups instead of phosphonic acid, leading to variations in solubility and reactivity.
Uniqueness: 2,2’-Bipyridine-6-phosphonic acid is unique due to its phosphonic acid group, which provides enhanced binding affinity and stability in metal complexes. This makes it particularly valuable in applications requiring robust and efficient coordination compounds .
Properties
CAS No. |
261367-25-3 |
|---|---|
Molecular Formula |
C10H9N2O3P |
Molecular Weight |
236.16 g/mol |
IUPAC Name |
(6-pyridin-2-ylpyridin-2-yl)phosphonic acid |
InChI |
InChI=1S/C10H9N2O3P/c13-16(14,15)10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H2,13,14,15) |
InChI Key |
KHRGDPAXGBFKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
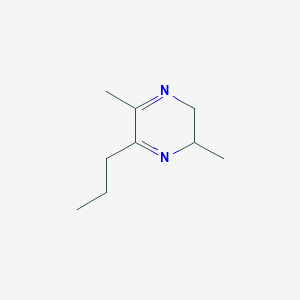
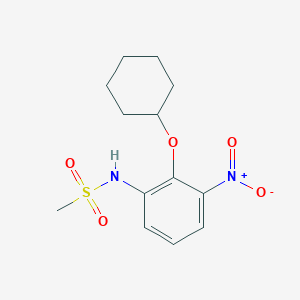
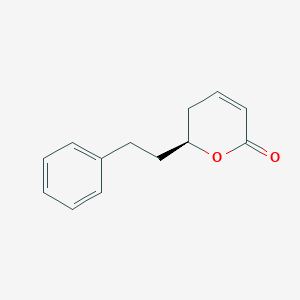
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

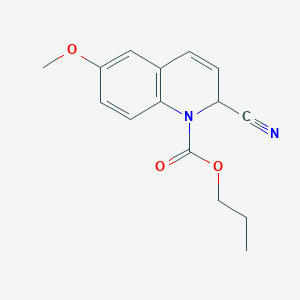
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
